1-(Azetidin-3-yl)ethanone
Description
Significance of Four-Membered Nitrogen Heterocycles in Synthetic and Medicinal Chemistry
Four-membered nitrogen heterocycles, such as azetidines, are a class of compounds that have garnered considerable attention in the fields of synthetic and medicinal chemistry. numberanalytics.comopenmedicinalchemistryjournal.com Their significance stems from their unique structural features, which include a strained four-membered ring containing a nitrogen atom. medwinpublishers.comrsc.org This ring strain, while posing synthetic challenges, also imparts distinct reactivity that can be harnessed for various chemical transformations. rsc.orgresearchgate.net
In medicinal chemistry, the azetidine (B1206935) moiety is recognized as a valuable scaffold for the development of new therapeutic agents. nih.gov Its presence in a molecule can influence key properties such as metabolic stability, and conformational rigidity. nih.govresearchgate.net The incorporation of azetidine rings into drug candidates has led to the discovery of compounds with a wide range of pharmacological activities. nih.govmedwinpublishers.com
From a synthetic chemistry perspective, azetidines serve as versatile building blocks for the construction of more complex molecules. numberanalytics.comnih.gov The strained ring can undergo ring-opening and expansion reactions, providing access to a diverse array of other nitrogen-containing compounds. rsc.org Furthermore, the different positions on the azetidine ring can be functionalized to create a library of derivatives with tailored properties. nih.gov The development of new synthetic methodologies has made these four-membered heterocycles more accessible, paving the way for their broader application in chemical research. nih.govrsc.org
Rationale for the Investigation of 1-(Azetidin-3-yl)ethanone as a Key Chemical Entity
The investigation of this compound as a key chemical entity is driven by its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. This compound, with the molecular formula C5H9NO, features an azetidine ring substituted with an acetyl group at the 3-position. crysdotllc.com This specific arrangement of functional groups makes it a valuable intermediate for further chemical modifications.
The presence of the ketone functional group allows for a variety of chemical transformations, including reduction to an alcohol, oxidation, or conversion to other functional groups through reactions such as nucleophilic addition. The nitrogen atom within the azetidine ring can also participate in reactions, such as N-alkylation or N-acylation, further expanding the synthetic possibilities.
The synthesis of derivatives from this compound allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. By modifying the substituents on the azetidine ring and the acetyl group, chemists can fine-tune the properties of the resulting molecules to optimize their biological activity.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value |
| MDL Number | MFCD27992139 |
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 |
| Purity | 95% |
This data is based on the hydrochloride salt of the compound. crysdotllc.com
Overview of Advanced Research Trajectories for Novel Chemical Entities
The pursuit of novel chemical entities is a cornerstone of modern chemical research, with several advanced trajectories guiding the discovery and development of new molecules. A significant trend is the exploration of underexplored chemical space, which involves the synthesis of molecules with novel scaffolds and three-dimensional shapes. chemrxiv.org Azetidines and other strained ring systems are at the forefront of this exploration due to their unique conformational properties. researchgate.net
Another key research direction is the development of more efficient and sustainable synthetic methods. rsc.org This includes the use of catalysis, flow chemistry, and photochemical reactions to construct complex molecules with high precision and minimal waste. chemrxiv.org For instance, recent advancements have focused on the direct photochemical modification of azetidine-2-carboxylic acids to create a diverse range of alkyl azetidines for medicinal chemistry. chemrxiv.org
The design and synthesis of polycyclic energetic materials is another area of investigation, where azetidine structures are being combined with other heterocycles to create new compounds with enhanced properties. bohrium.com Furthermore, the functionalization of azetidines continues to be a major focus, with researchers developing new methods to introduce a wide variety of substituents onto the azetidine ring, thereby expanding the accessible chemical diversity. rsc.org
Computational methods are also playing an increasingly important role in guiding the synthesis of new chemical entities. bohrium.com Molecular modeling and quantum chemistry calculations can be used to predict the properties and reactivity of target molecules, helping to prioritize synthetic efforts and accelerate the discovery process. bohrium.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-(azetidin-3-yl)ethanone |
InChI |
InChI=1S/C5H9NO/c1-4(7)5-2-6-3-5/h5-6H,2-3H2,1H3 |
InChI Key |
CJNWKQKFHSMHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azetidin 3 Yl Ethanone
Retrosynthetic Analysis and Strategic Precursors for Azetidine (B1206935) Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. oregonstate.edu For 1-(Azetidin-3-yl)ethanone, the analysis can proceed along two primary disconnection pathways, focusing on the formation of the azetidine ring and the introduction of the ethanone (B97240) (acetyl) group.
Disconnection Strategy 1: C-N Bond Disconnection
The most common approach involves disconnecting the carbon-nitrogen bonds of the strained four-membered ring. This leads back to a linear 1,3-difunctionalized propane (B168953) derivative. The key precursor is a γ-amino alcohol, γ-amino halide, or a related species where the nitrogen atom can act as a nucleophile to displace a leaving group at the γ-position, forming the ring via intramolecular cyclization. magtech.com.cnacs.org
Disconnection Strategy 2: N-C (Acyl) Bond Disconnection
An alternative disconnection breaks the bond between the azetidine nitrogen and the acetyl carbonyl carbon. This simplifies the problem to the synthesis of a 3-substituted azetidine precursor, which is then acylated in a final step. This strategy is often practical as the N-H azetidine can be a versatile intermediate for various derivatives. youtube.com
These retrosynthetic pathways point to several key strategic precursors for the synthesis of the azetidine core:
2-Substituted-1,3-propanediols: These can be converted into bis-electrophiles for reaction with a primary amine. organic-chemistry.org
Epichlorohydrin and related epoxides: The epoxide ring can be opened by an amine, setting the stage for a subsequent intramolecular ring closure. nih.govfrontiersin.org
β-Lactams (Azetidin-2-ones): Reduction of the lactam carbonyl group provides direct access to the azetidine ring. magtech.com.cnacs.org
γ-Amino acids: These can be precursors for various cyclization strategies.
Classical Synthetic Routes to this compound
Traditional methods for synthesizing this compound rely on well-established organic reactions, typically involving a two-stage process: formation of the azetidine core followed by functionalization.
Ring Closure Strategies for Azetidine Core Formation
The construction of the strained azetidine ring is the most challenging aspect of the synthesis. Several classical methods have been established.
Intramolecular Nucleophilic Substitution: This is the most prevalent method for forming the azetidine ring. acs.org It involves the cyclization of a precursor containing a nitrogen nucleophile and a leaving group on a three-carbon chain. A common starting material is 1,3-dichloropropan-2-ol or epichlorohydrin, which reacts with a protected amine source (like benzylamine) to form a γ-amino halide or γ-amino alcohol intermediate that cyclizes upon treatment with a base. nih.gov The use of leaving groups like halides, mesylates, or triflates is common. nih.govfrontiersin.org
Ring Opening of Epoxides: The intramolecular aminolysis of epoxy amines serves as an effective route to 3-hydroxyazetidines, which are key intermediates. acs.orgnih.govfrontiersin.org For instance, cis-3,4-epoxy amines can undergo regioselective intramolecular aminolysis to yield azetidines. nih.govfrontiersin.org
Cyclocondensation Reactions: The reaction of alkyl dihalides, such as 1,3-dihalopropanes, with primary amines under basic conditions can yield azetidines. organic-chemistry.org Microwave irradiation has been shown to accelerate this type of cyclocondensation in an aqueous medium. organic-chemistry.org
Reduction of β-Lactams: Azetidin-2-ones (β-lactams) are readily available precursors that can be reduced to form the corresponding azetidines. acs.org Reagents like diborane (B8814927) or lithium aluminum hydride are effective for this transformation, preserving the stereochemistry of substituents on the ring. acs.org
Introduction of the Ethanone Moiety at the Azetidine Scaffold
Once a suitable 3-substituted azetidine precursor (often protected, e.g., N-benzylazetidin-3-ol, or as a salt) is synthesized, the ethanone (acetyl) group is introduced onto the nitrogen atom. This is typically achieved through a standard N-acylation reaction. youtube.com
The reaction involves treating the secondary amine of the azetidine ring with an acetylating agent. Common reagents for this purpose include:
Acetyl chloride
Acetic anhydride (B1165640)
The reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or acetic acid). Amide coupling reagents like PyBOP can also be used to facilitate the reaction between the azetidine and acetic acid. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The principles of green chemistry, such as catalysis, solvent-free conditions, and atom economy, are being increasingly applied to the synthesis of azetidine derivatives. nih.gov
Catalytic and Solvent-Free Methodologies
Catalysis offers a powerful tool for enhancing reaction rates, improving selectivity, and reducing waste. Several catalytic systems have been developed for the synthesis of the azetidine core.
Lewis Acid Catalysis: Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidines in high yields under relatively mild conditions. nih.govfrontiersin.org This method tolerates a variety of functional groups. nih.govfrontiersin.org
| Substrate Protecting Group (on N) | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzyl | 1,2-dichloroethane (DCE) | Reflux | 81% |
| n-Butyl | DCE | Reflux | High |
| Allyl | DCE | Reflux | Moderate |
| Boc | DCE | Reflux | High |
Palladium-Catalyzed C-H Amination: Palladium catalysts can facilitate the intramolecular amination of unactivated C(sp³)-H bonds to form the azetidine ring. organic-chemistry.org This approach is highly efficient, often requiring low catalyst loading and using inexpensive reagents. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has been used to promote [2+2] cycloaddition reactions (aza-Paterno-Büchi reaction) between imines and alkenes to form azetidines. rsc.org This method uses light energy to drive the transformation, often under mild conditions. rsc.org
Phase-Transfer Catalysis (PTC): PTC can be employed for N-alkylation and potentially N-acylation reactions of the azetidine ring, allowing for the use of biphasic systems and avoiding anhydrous conditions. phasetransfercatalysis.com
Methodologies that reduce or eliminate the use of volatile organic solvents are a cornerstone of green chemistry. The use of microchannel reactors for oxidation steps and microwave-assisted synthesis in aqueous media are examples of such greener industrial approaches. organic-chemistry.orgnih.gov
Atom-Economic Transformations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.
[2+2] Cycloadditions: As mentioned, the photocatalytic aza-Paterno-Büchi reaction is an example of a [2+2] cycloaddition. rsc.org These reactions are highly atom-economical as all atoms of the reactants are incorporated into the product.
C-H Activation: Intramolecular C-H amination reactions exemplify high atom economy. organic-chemistry.org They avoid the need for pre-functionalization of the carbon skeleton with leaving groups, thus eliminating the formation of stoichiometric byproducts. organic-chemistry.org
Energy-Transfer Catalysis: A method using an Iridium(III) complex combined with a co-catalyst enables the synthesis of densely functionalized azetidines from allenamides with complete atom economy. chemrxiv.org
| Method | Key Features | Reference |
|---|---|---|
| Pd-Catalyzed C-H Amination | Transforms γ-C(sp³)-H bonds into C-N bonds; high diastereoselectivity. | organic-chemistry.org |
| Photocatalytic [2+2] Cycloaddition | Uses visible light and an Iridium(III) photocatalyst; activated and unactivated alkenes can be used. | rsc.org |
| Energy-Transfer Relay Catalysis | Activates allenamides to form strained heterocycles; proceeds with complete atom-economy. | chemrxiv.org |
Stereoselective Synthesis of Enantiopure this compound and its Derivatives
Achieving enantiomeric purity is critical for the development of chiral drug candidates. The synthesis of enantiopure this compound and its derivatives relies on several key stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chromatographic resolution.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral azetidines and their precursors, azetidin-2-ones (β-lactams). researchgate.net
One prominent class of chiral auxiliaries used in this context is N-tert-butanesulfinyl imines. beilstein-journals.orgnih.gov The synthesis involves the diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinyl imine, followed by cyclization to form the azetidine ring. For instance, the addition of ester enolates to these imines can lead to the formation of chiral β-amino esters, which are precursors for azetidin-2-ones. nih.gov A key advantage is the high degree of stereocontrol exerted by the sulfinyl group, which can often be removed under mild acidic conditions.
Another established method involves the ester enolate-imine cyclocondensation, where the stereochemical outcome is controlled by a chiral group on the imine or the ester. scispace.comresearchgate.net For example, (R)-2-phenylglycine can be used as a chiral auxiliary on the imine nitrogen. The reaction of the zinc enolate of an acetate (B1210297) equivalent with an imine derived from (R)-2-phenylglycine methyl ester can produce a (3S, 4S)-substituted-3-amino-4-phenyl-2-azetidinone with high diastereomeric excess. scispace.com The auxiliary can subsequently be cleaved to yield the N-unsubstituted β-lactam.
Oxazolidinones, popularized by David A. Evans, also serve as powerful chiral auxiliaries. wikipedia.org They are typically attached to a carboxylic acid moiety to form a chiral imide. The enolate of this imide can then undergo highly diastereoselective alkylation or aldol (B89426) reactions, which can be adapted to build precursors for chiral azetidines.
| Chiral Auxiliary Type | General Application | Key Features |
| N-tert-Butanesulfinyl Imines | Asymmetric synthesis of amines and azetidines. beilstein-journals.orgnih.gov | High diastereoselectivity; removable under mild acidic conditions. |
| (R)-2-Phenylglycine | Ester enolate-imine condensation for β-lactam synthesis. scispace.com | Controls stereochemistry at C3 and C4 of the β-lactam ring. |
| Oxazolidinones | Asymmetric alkylation and aldol reactions. wikipedia.org | Forms a chiral imide, directing the approach of electrophiles. |
Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Several catalytic methods have been developed for the enantioselective synthesis of the azetidine ring.
Gold-catalyzed reactions have emerged as a powerful tool. A flexible synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This process involves the intermolecular oxidation of the alkyne to form a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to construct the azetidine ring with high enantiomeric excess (>98% ee). nih.gov
Palladium catalysis is also widely used. Palladium-catalyzed intramolecular C-H amination of substrates containing a picolinamide (B142947) (PA) protecting group enables the synthesis of azetidines. organic-chemistry.org This method allows for the formation of the strained four-membered ring from readily available amine precursors under relatively mild conditions.
Copper-catalyzed multicomponent reactions provide another route. For instance, the reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidines in good yields under mild, base-free conditions. organic-chemistry.org
| Catalytic System | Reaction Type | Product |
| Gold (Au) | Oxidative cyclization of N-propargylsulfonamides nih.gov | Chiral Azetidin-3-ones |
| Palladium (Pd) | Intramolecular C-H amination organic-chemistry.org | Azetidines |
| Copper (Cu) | Multicomponent reaction organic-chemistry.org | Functionalized Azetidines |
When a racemic or diastereomeric mixture is synthesized, chromatographic resolution is often employed to separate the stereoisomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). researchgate.net
High-Performance Liquid Chromatography (HPLC) with a chiral column is the most common method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds. fagg-afmps.be The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for achieving optimal separation. fagg-afmps.bescispace.com
Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations. scirp.orglcms.cz SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an alcohol modifier. fagg-afmps.belcms.cz This technique can offer faster separations and reduced solvent consumption compared to HPLC. Immobilized polysaccharide-based CSPs are particularly well-suited for SFC and demonstrate high success rates for resolving pharmaceutical racemates. fagg-afmps.be The resolution can be optimized by adjusting parameters such as the type of modifier, pressure, and temperature. scirp.org
| Technique | Principle | Common Stationary Phases | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®). fagg-afmps.be | Broad applicability, well-established. |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid mobile phase. scirp.org | Immobilized polysaccharide-based CSPs. fagg-afmps.be | Faster separations, reduced organic solvent use. lcms.cz |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. This technology is particularly well-suited for handling reactive intermediates and for optimizing reaction conditions.
The continuous flow synthesis of substituted azetidines has been successfully demonstrated. acs.org A key strategy involves the generation and functionalization of lithiated azetidine intermediates. For example, N-Boc-3-iodoazetidine can serve as a common precursor. Depending on the lithiation agent used, either a C3-lithiated azetidine or a C2-lithiated azetine can be generated in a flow reactor. acs.org These highly reactive organometallic intermediates can be handled safely at temperatures significantly higher than in batch processing, enabling rapid subsequent reactions with electrophiles to introduce functionality. acs.org
Furthermore, flow technology facilitates photochemical reactions by ensuring efficient and uniform irradiation of the reaction mixture. This has been applied to the anti-Markovnikov hydrothiolation of 2-azetines under continuous flow, leading to rapid and scalable protocols for producing 3-thio-substituted azetidines. polimi.it The use of flow reactors can dramatically shorten reaction times and improve yields and safety, especially when dealing with unstable reagents like azides in click chemistry reactions to form triazole-substituted azetidines. beilstein-journals.orgbohrium.com
Emerging Synthetic Strategies for Constrained Azetidine Derivatives
The demand for novel chemical scaffolds for drug discovery continues to drive the development of new synthetic methods for azetidine derivatives with enhanced structural constraints.
One emerging strategy is the synthesis of conformationally constrained azetidines featuring quaternary stereocenters. A versatile route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones has been developed via the base-assisted intramolecular Nα-Cα-cyclization of N-benzyl-N-chloroacetyl amino acid derivatives. nih.govacs.org This method provides access to a scarce family of β-lactams with a quaternary center at the C4 position.
The synthesis of spirocyclic azetidines represents another important direction. These compounds, where the azetidine ring is part of a spiro system, offer rigid three-dimensional structures. Methods have been developed for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes starting from chiral N-tert-butanesulfinyl imines and ethyl cyclobutanecarboxylate. beilstein-journals.org Similarly, 1-substituted 2,6-diazaspiro[3.3]heptanes can be prepared using 1-Boc-azetidine-3-carboxylate as a starting material. nih.gov
The functionalization of pre-formed azetidine rings is also a key area of innovation. Aza-Michael additions of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate provide a powerful method for constructing C-N bonds and accessing novel azetidine amino acid derivatives. mdpi.com Another innovative approach involves a nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, which yields α-carbonylated N-sulfonylazetidines through a simple and robust one-pot procedure. organic-chemistry.org These emerging strategies expand the accessible chemical space of constrained azetidines for medicinal chemistry applications.
Reactivity and Derivatization of 1 Azetidin 3 Yl Ethanone
Transformations at the Ethanone (B97240) Moiety
The ethanone group, with its electrophilic carbonyl carbon and acidic α-protons, is a hub of chemical reactivity.
The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by various nucleophiles. vulcanchem.com This classic reactivity allows for the conversion of the ketone into a range of other functional groups. For instance, reaction with organometallic reagents like Grignard or organolithium reagents can produce tertiary alcohols. The formation of imines and oximes through condensation with primary amines and hydroxylamine (B1172632), respectively, are also fundamental transformations. beilstein-journals.orguc.pt
The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion. researchgate.net This enolate can then react with various electrophiles in α-substitution reactions.
Alkylation: The enolate can be alkylated by treating it with an alkyl halide. To avoid competing carbonyl condensation, the enolate is typically generated quantitatively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the alkyl halide is introduced.
Halogenation: The α-position can be halogenated under either acidic or basic conditions. For example, reaction with bromine in acetic acid can yield the α-bromo ketone.
These functionalizations are pivotal for elaborating the carbon skeleton or introducing new reactive handles.
Carbonyl condensation reactions are powerful carbon-carbon bond-forming strategies that utilize the dual role of the ketone as both a potential nucleophile (via its enolate) and an electrophile. lscollege.ac.insigmaaldrich.com
Aldol (B89426) Condensation: In the presence of a base or acid catalyst, the enolate of 1-(Azetidin-3-yl)ethanone can add to the carbonyl group of another molecule (either the same or different) to form a β-hydroxy ketone. researchgate.netresearchgate.net This product can often be dehydrated, particularly with heating, to yield a stable, conjugated α,β-unsaturated ketone (enone). lscollege.ac.insigmaaldrich.com The success of mixed aldol reactions, involving two different carbonyl partners, is highest when one partner, like benzaldehyde, has no α-hydrogens and can only act as the electrophile. lscollege.ac.in
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base like an amine. lscollege.ac.in This leads to the formation of a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (a triphenylphosphonium ylide), which is typically generated by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a four-membered oxaphosphetane intermediate to yield the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com
The oxidation state of the ethanone's carbonyl group can be readily modified.
Reduction: The ketone is easily reduced to a secondary alcohol, 1-(azetidin-3-yl)ethanol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.comgoogle.com Catalytic hydrogenation is another effective method. google.com
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the molecule to yield carboxylic acids under harsh conditions.
| Reaction Type | Reagent(s) | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
| Reduction | H₂ / Metal Catalyst (e.g., Pd/C) | Secondary Alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
The ethanone moiety can serve as a key building block in the synthesis of new heterocyclic rings. For instance, condensation of the ketone with a hydrazine (B178648) derivative can lead to the formation of pyrazoles. Similarly, reaction with β-dicarbonyl compounds or their equivalents can be employed in annulation strategies to construct fused ring systems. In one documented pathway, a derivative of this compound undergoes condensation with a substituted trifluorophenylethanone, and the resulting enone is then cyclized with hydroxylamine to form a dihydroisoxazole (B8533529) ring. google.com
Modifications at the Azetidine (B1206935) Nitrogen Atom
The secondary amine in the azetidine ring is nucleophilic and readily undergoes a variety of common transformations to install a diverse range of substituents at the N-1 position. This is a crucial handle for modifying the compound's properties.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. This is a fundamental method for introducing simple alkyl or more complex side chains. nih.gov
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) forms amides. vulcanchem.com This is a widely used method to append a vast array of groups to the azetidine core. The parent compound itself can be viewed as the N-acetyl derivative of 3-ethanone-azetidine.
N-Sulfonylation: The nitrogen can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. google.com This modification is often used in medicinal chemistry to alter physicochemical properties or to act as a protecting group that can be removed under specific conditions. nih.gov
These N-functionalization reactions are central to the use of the this compound scaffold in the development of new chemical entities for various applications. researchgate.net
| Reaction Type | Reagent Class | Functional Group Formed |
| N-Alkylation | Alkyl Halide | Tertiary Amine |
| N-Acylation | Acyl Chloride / Anhydride (B1165640) | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
N-Alkylation, N-Acylation, and N-Sulfonylation Reactions
The secondary amine of the azetidine ring in this compound is a key site for derivatization. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be employed to introduce a wide variety of substituents at the nitrogen atom.
N-Alkylation is typically achieved by reacting this compound with alkyl halides or by reductive amination with aldehydes and a reducing agent. For instance, alkylation of similar azetidine derivatives has been successfully performed using reagents like 2-bromoethanol. bham.ac.uk
N-Acylation is a common transformation, readily accomplished using acid chlorides or anhydrides, often in the presence of a base. This reaction is fundamental in medicinal chemistry for the synthesis of amide derivatives. For example, the reaction of an azetidine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) leads to the corresponding N-acylated product. nih.govacademicjournals.org
N-Sulfonylation introduces a sulfonyl group onto the azetidine nitrogen, a common moiety in pharmacologically active compounds. This is generally carried out using sulfonyl chlorides, such as para-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base. bham.ac.uk
Table 1: Examples of N-Functionalization Reactions of Azetidine Derivatives
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., 2-bromoethanol) | N-Alkylazetidine | bham.ac.uk |
| N-Acylation | Acid chloride (e.g., Chloroacetyl chloride), Base (e.g., Triethylamine) | N-Acylazetidine (Amide) | nih.govacademicjournals.org |
| N-Sulfonylation | Sulfonyl chloride (e.g., Methanesulfonyl chloride), Base | N-Sulfonylazetidine | bham.ac.uk |
Reductive Amination and Amide Bond Formation
The ketone moiety of this compound provides another reactive handle for derivatization. Reductive amination and subsequent amide bond formation are key strategies to elaborate the structure at this position.
Reductive Amination involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. This process can be performed in a single step by reacting the ketone and amine in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.org This reaction allows for the introduction of a new amino substituent at the carbon bearing the acetyl group.
Amide Bond Formation can be achieved by first converting the ketone to an amine via reductive amination, as described above. The resulting amine can then be acylated using standard amide coupling reagents to form an amide bond. google.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. googleapis.com
Formation of N-Substituted Azetidinium Derivatives
The nitrogen atom of the azetidine ring can be quaternized to form N-substituted azetidinium salts. These charged derivatives exhibit altered physicochemical properties and can serve as intermediates in further synthetic transformations.
The formation of azetidinium salts is typically achieved by the reaction of the N-substituted azetidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a trialkyloxonium salt (e.g., trimethyloxonium (B1219515) tetrafluoroborate). nih.govgoogleapis.com The resulting azetidinium salts are ionic compounds that are generally more water-soluble than their neutral precursors. The strained four-membered ring of the azetidinium ion makes it susceptible to nucleophilic attack, leading to ring-opening reactions. organic-chemistry.orgscite.ai
Table 2: Methods for the Synthesis of Azetidinium Salts
| Method | Reagents | Product | Reference(s) |
|---|---|---|---|
| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | N,N-Dialkylazetidinium halide | nih.govgoogleapis.com |
| Epoxide Aminolysis | Secondary amine, Epichlorohydrin | N,N-Dialkyl-3-hydroxyazetidinium salt | nih.gov |
Functionalization of the Azetidine Ring System
Beyond reactions at the nitrogen and the ketone, the azetidine ring itself can be functionalized through various modern synthetic methodologies.
Direct C-H Functionalization Strategies for the Azetidine Core
Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic scaffolds. rsc.orgrsc.org For azetidines, these strategies often rely on the use of a directing group to achieve regioselectivity. The acetyl group on the nitrogen of this compound can potentially act as a directing group to facilitate C-H activation at the C2 or C4 positions of the azetidine ring.
Palladium-catalyzed C-H activation is a prominent method. rsc.orgrhhz.net For instance, N-acyl amino acids have been functionalized at the β-C(sp³)-H bond using a directing group strategy. rhhz.net While specific examples for this compound are not prevalent in the literature, the principles of directed C-H functionalization suggest that such transformations are feasible. These reactions could enable the introduction of aryl, alkyl, or other functional groups directly onto the azetidine ring, providing a streamlined route to novel derivatives. nih.govsigmaaldrich.com Another approach involves radical-based C-H functionalization, which can be initiated by photoredox catalysis. nih.gov
Ring-Opening Reactions of the Strained Azetidine System
The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions upon treatment with various nucleophiles. rsc.org This reactivity provides a pathway to linear amine derivatives. The quaternization of the azetidine nitrogen to form an azetidinium salt further activates the ring towards nucleophilic attack.
Nucleophilic ring-opening of azetidinium salts can proceed with a variety of nucleophiles, including halides, alkoxides, and amines. organic-chemistry.orgrsc.org The regioselectivity of the ring-opening can be influenced by the substituents on the azetidine ring. For instance, in 2-arylazetidinium salts, nucleophilic attack can occur preferentially at the more substituted C2 position. rsc.org
Ring Expansion Reactions to Larger Nitrogen Heterocycles
Ring expansion reactions of azetidines offer a synthetic route to larger, and often more therapeutically relevant, nitrogen heterocycles such as pyrrolidines and piperidines. These transformations can be achieved through various mechanisms, including rearrangements and cycloadditions.
One strategy involves the use of azetines, the unsaturated analogues of azetidines, as intermediates. Azetines can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form fused bicyclic systems which can be further transformed. nih.gov Another approach involves a Lewis acid-catalyzed ring-expansion of an azetidine. For example, a visible-light mediated aza Paternò–Büchi reaction followed by a Lewis acid-catalyzed ring-expansion of the resulting azetidine has been used to synthesize seven-membered rings like benzo[f] rsc.orgCurrent time information in Chatham County, US.thiazepine 1,1-dioxides. rsc.org Ring-closing metathesis has also been employed to construct azetidine-fused eight-membered rings. rhhz.net These examples highlight the potential of the azetidine ring in this compound to serve as a template for the synthesis of more complex heterocyclic systems.
Multicomponent Reactions (MCRs) Involving this compound
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. acsgcipr.orgwikipedia.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, which is particularly advantageous in drug discovery and materials science. rsc.org this compound is a prime candidate for participation in several key MCRs due to its inherent ketone and secondary amine functionalities.
One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. wikipedia.orgbeilstein-journals.org In this reaction, this compound can serve a dual role. The ketone moiety can act as the carbonyl component. Simultaneously, after initial reaction or under specific conditions that might favor its participation, the azetidine nitrogen could potentially function as the amine component, although the presence of the acetyl group may influence its nucleophilicity. The general mechanism involves the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid and attacked by the isocyanide, ultimately rearranging to the stable α-acylamino amide product. wikipedia.org
Another significant MCR is the Passerini three-component reaction (P-3CR) , which combines a carbonyl compound (ketone or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.orgwikipedia.org In this context, the ketone group of this compound can readily participate as the carbonyl component. The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, involving a trimolecular interaction of the three components. wikipedia.orgbeilstein-journals.org
The participation of this compound in these MCRs would lead to the synthesis of complex molecules featuring the strained azetidine ring, a motif of growing importance in medicinal chemistry due to its favorable physicochemical properties. chemrxiv.org The potential products would be highly functionalized and structurally diverse, depending on the other components used in the reaction.
Table 1: Potential Multicomponent Reactions with this compound
| Reaction Name | Reactants | Potential Role of this compound | General Product Structure |
|---|---|---|---|
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Ketone Component | α-Acylamino Amide |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | Ketone Component | α-Acyloxy Carboxamide |
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a strategic approach used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govresearchgate.net This methodology is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new lead structures. The desirable physicochemical properties of the azetidine ring, such as improved solubility and metabolic stability, make azetidine-containing compounds attractive targets for library synthesis. chemrxiv.org
This compound is an ideal scaffold for combinatorial library synthesis due to its bifunctional nature. The ketone and the secondary amine provide two independent points for diversification. A library can be generated by reacting the core scaffold of this compound with a variety of building blocks in a systematic manner.
For instance, the ketone can be derivatized through a range of reactions, including:
Reductive amination: Reaction with a diverse set of primary and secondary amines in the presence of a reducing agent to yield a library of 3-aminoethyl-azetidine derivatives.
Wittig reaction: Reaction with various phosphorus ylides to generate a series of azetidines with different olefinic substituents at the 3-position.
Aldol condensation: Reaction with a range of aldehydes and ketones to produce α,β-unsaturated ketones, which can be further functionalized.
Simultaneously or sequentially, the secondary amine of the azetidine ring can be modified. Although the nitrogen is part of an amide, derivatization is still possible, for instance, through reactions at the azetidine nitrogen if the acetyl group were to be removed or modified. Assuming a deprotected azetidine-3-one core, the secondary amine could undergo:
Acylation: Reaction with a diverse set of acyl chlorides or carboxylic acids to create a library of amides.
Sulfonylation: Reaction with various sulfonyl chlorides to produce sulfonamides.
Alkylation: Reaction with different alkyl halides to introduce a variety of substituents on the nitrogen atom.
The combination of these reactions at the two functional sites allows for the exponential generation of a large and diverse library of compounds from a single, readily accessible starting material. The synthesis can be performed using solid-phase or solution-phase techniques, often in an automated fashion, to further enhance the efficiency of library production. nih.gov
Table 2: Potential Library Synthesis from this compound Core
| Reaction Type at Ketone | Example Reagent Set (R-NH₂) | Reaction Type at Azetidine-N (deprotected) | Example Reagent Set (R'-COCl) | Resulting Compound Class |
|---|---|---|---|---|
| Reductive Amination | Anilines, Benzylamines | Acylation | Acetyl chloride, Benzoyl chloride | N-Aryl/Alkyl-1-(azetidin-3-yl)ethanamines |
| Wittig Reaction | Phosphonium ylides | Sulfonylation | Tosyl chloride, Mesyl chloride | 3-(Alkenyl)-azetidines |
| Aldol Condensation | Aromatic aldehydes | Alkylation | Benzyl bromide, Alkyl iodides | 3-(α,β-Unsaturated ketone)-azetidines |
Computational and Theoretical Investigations of 1 Azetidin 3 Yl Ethanone and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular properties of 1-(Azetidin-3-yl)ethanone. uni-muenchen.demdpi.com These methods model the electronic structure of a molecule to predict its behavior and characteristics. cuny.edu Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netnih.gov
The electronic character of a molecule is primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen of the carbonyl group, reflecting their nucleophilic character. The LUMO would likely be centered on the carbonyl carbon and the adjacent C-C bond, indicating the primary site for nucleophilic attack.
The charge distribution is governed by the electronegativity of the constituent atoms. The nitrogen and oxygen atoms will bear partial negative charges, while the carbonyl carbon and the hydrogen atoms attached to the nitrogen and alpha-carbons will exhibit partial positive charges. This distribution is key to understanding intermolecular interactions.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: The following values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-311++G(d,p) level) for similar small ketones and heterocyclic amines. Actual values would require specific computation.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |
| ELUMO | ~ +1.0 to +2.0 | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 9.5 | Indicator of chemical reactivity and stability. A larger gap implies higher stability. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.detandfonline.com The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). libretexts.org
In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the azetidine ring would also show a region of negative potential, making both sites susceptible to electrophilic attack or hydrogen bonding. tandfonline.com Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for hydrogen bond donation. The hydrogens on the carbon atoms adjacent to the carbonyl group would also exhibit a lesser degree of positive potential.
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules. frontiersin.orgnih.gov DFT calculations can determine the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net
For this compound, key predicted IR vibrational frequencies would include a strong absorption band for the C=O stretch of the ketone, N-H bending and stretching vibrations from the amine, and various C-N and C-C stretching modes.
Predicted ¹H and ¹³C NMR chemical shifts are calculated based on the magnetic shielding environment of each nucleus. These computational predictions can help assign peaks in experimental spectra, especially for complex structures or diastereotopic protons. researchgate.net
Table 2: Predicted Spectroscopic Parameters for this compound Note: These values are illustrative predictions based on computational models and data from analogous structures. vulcanchem.com
| Parameter | Predicted Value | Description |
| IR Frequencies (cm⁻¹) | ||
| ν(C=O) | ~1710 - 1730 | Carbonyl (ketone) stretch, typically a strong, sharp peak. |
| ν(N-H) | ~3300 - 3400 | N-H bond stretch from the secondary amine. |
| δ(N-H) | ~1580 - 1650 | N-H bond bending vibration. |
| ¹H NMR Shifts (ppm) | ||
| N-H | ~2.0 - 3.5 | Chemical shift for the proton on the azetidine nitrogen. |
| CH₃ (acetyl) | ~2.1 - 2.3 | Singlet for the methyl protons of the acetyl group. |
| CH (on ring) | ~3.0 - 3.5 | Methine proton on the azetidine ring at the C3 position. |
| CH₂ (on ring) | ~3.5 - 4.2 | Methylene (B1212753) protons on the azetidine ring at C2 and C4. |
| ¹³C NMR Shifts (ppm) | ||
| C=O | ~205 - 210 | Carbonyl carbon of the ketone. |
| CH (on ring) | ~35 - 45 | Methine carbon at the C3 position. |
| CH₂ (on ring) | ~50 - 60 | Methylene carbons at the C2 and C4 positions. |
| CH₃ (acetyl) | ~25 - 30 | Methyl carbon of the acetyl group. |
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. acs.org For this compound, the main sources of conformational flexibility are the puckering of the four-membered azetidine ring and the rotation around the single bond connecting the acetyl group to the ring.
The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The substituent at the C3 position can adopt either an axial or an equatorial-like position relative to the ring's pseudo-plane. A computational energy landscape can be generated by systematically rotating the key dihedral angles and calculating the potential energy at each point. This analysis identifies the global minimum energy conformation (the most stable structure) and the energy barriers between different conformers. Such studies on related azetidine derivatives have been crucial for understanding their structure and reactivity. acs.org
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with a solvent. arxiv.orgnih.gov An MD simulation of this compound, typically in a box of water molecules, can reveal how the solvent influences its conformational preferences and dynamics. sioc-journal.cn
The simulation would track the trajectories of all atoms, showing the formation and breaking of hydrogen bonds between the molecule's polar groups (the N-H and C=O) and the surrounding water molecules. arxiv.org This provides a detailed picture of the molecule's hydration shell and can be used to calculate thermodynamic properties like the free energy of solvation. Furthermore, MD simulations allow for the observation of conformational transitions in a solution environment, which may differ from the gas-phase predictions of quantum calculations.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting how and where a molecule will react. mit.edu By analyzing the results from quantum chemical calculations, one can forecast the most likely pathways for chemical transformations.
The primary tools for this prediction are:
Frontier Molecular Orbital (FMO) Theory: Interactions between the HOMO of one reactant and the LUMO of another govern many chemical reactions. For this compound, the HOMO's location on the nitrogen suggests it will act as a nucleophile in reactions with electrophiles. The LUMO's location on the carbonyl carbon indicates this site is prone to attack by nucleophiles. libretexts.org
Molecular Electrostatic Potential (MEP) Maps: As described earlier, MEP maps visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, corroborating the predictions from FMO theory. uni-muenchen.de
By calculating the transition state energies for proposed reaction mechanisms, such as nucleophilic addition to the carbonyl group or alkylation of the azetidine nitrogen, computational models can determine the activation energy barriers. nih.govresearchgate.net A lower activation barrier indicates a more favorable and faster reaction pathway. This approach has been successfully used to explain and predict the outcomes of reactions involving various azetidine derivatives. nih.govnih.gov
Transition State Characterization and Activation Energy Calculations
The study of chemical reactions involving azetidine derivatives often involves the formation or cleavage of the strained four-membered ring. bham.ac.uk Computational methods are essential for characterizing the transition states (TS) of these processes, which represent the highest energy point along a reaction pathway. By locating the TS geometry and calculating its energy, the activation energy (Ea) can be determined. opentextbc.ca The activation energy is a critical parameter that dictates the rate of a reaction; a lower Ea corresponds to a faster reaction. wuxiapptec.com Reactions with activation energies below 20 kcal/mol are often considered feasible under standard laboratory conditions. wuxiapptec.com
Density Functional Theory (DFT) is a common computational method used for these calculations. nih.gov For instance, studies on the synthesis of azetidines via cyclization reactions have computationally explored different possible transition states to explain observed stereoselectivity. bham.ac.ukrsc.org One study on the La(OTf)₃-catalyzed aminolysis of epoxy amines to form azetidines used calculations to show that the transition state leading to azetidine formation was energetically favored over the one leading to the competing pyrrolidine (B122466) product, consistent with experimental results. nih.gov Similarly, theoretical investigations into the ring-opening of azetidine derivatives under various conditions have been performed. csic.esacs.org A theoretical study on the photo-oxidation and photoreduction of an azetidine derivative found that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle by lowering the energy barrier. csic.es
Table 1: Examples of Calculated Activation Energies in Azetidine-Related Reactions
| Reaction Type | System | Computational Method | Calculated Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Ring Opening | Oxidized Azetidine-Cyclohexene Adduct | DFT | Greatly reduced barrier vs. neutral | csic.es |
| Ring Opening | Reduced Azetidine-Cyclohexene Adduct | DFT | Dramatically facilitated (low barrier) | csic.es |
| Rearrangement | Oxaziridine to N-acetyl azetidine | Not specified | ~27-35 kcal/mol | researchgate.net |
| Ketalization | Ketone + Tetramethoxysilane (forms intermediate) | DFT | ~20 kcal/mol | wuxiapptec.com |
| Ketalization | Intermediate + Methanol (forms product) | DFT | ~9 kcal/mol | wuxiapptec.com |
Reaction Coordinate Analysis and Mechanistic Insights
Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products through the transition state. This provides a detailed picture of the reaction mechanism. csic.es By analyzing the geometry and energy at each point along the reaction coordinate, intermediates and transition states can be identified, and the feasibility of different pathways can be compared. nih.gov
For example, computational studies on the formation of azetidines can elucidate why a particular regio- or stereoisomer is formed preferentially. rsc.orgnih.gov In the iodine-mediated cyclization of homoallylamines, analysis of the transition state geometries suggests that the path leading to the cis-azetidine product is favored because it avoids unfavorable pseudo 1,3-diaxial interactions present in the transition state for the trans product. rsc.org In another example, computational analysis of the ring-opening of N-acyl aziridines confirmed that the reaction proceeds through a concerted process. mdpi.com For a hypothetical reaction, such as the derivatization of the ketone in this compound, reaction coordinate analysis could be used to predict the most likely mechanism and optimize reaction conditions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions (In Silico Approaches)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. innovareacademics.in These in silico approaches are used to predict the activity of novel molecules, prioritize compounds for synthesis, and optimize lead candidates. nih.govbrieflands.com
QSAR modeling involves generating a mathematical equation that relates variations in the biological activity of a set of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. chalcogen.ro A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and cross-validated R² (Q²), indicating good predictive power. nih.govnih.govchalcogen.ro
For instance, a QSAR study on azetidine-2-carbonitrile (B3153824) derivatives as antimalarial agents developed a highly predictive model (R² = 0.9465, Q²cv = 0.8981). nih.govnih.gov This model identified the descriptor SpMax2_Bhp, related to molecular polarizability, as the most influential factor for activity. nih.govnih.gov This insight was then used to theoretically design new derivatives with potentially enhanced activity. nih.govnih.gov Another QSAR study on antimicrobial azetidin-2-ones found that thermodynamic and steric descriptors played a key role in their biological activity. chalcogen.ro
Table 2: Statistical Parameters for a Sample QSAR Model for Antimalarial Azetidine-2-carbonitriles
| Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.9465 | 94.7% of the variance in activity is explained by the model. | nih.govnih.gov |
| R²adj (Adjusted R²) | 0.9304 | R² adjusted for the number of descriptors in the model. | nih.gov |
| Q²cv (Cross-validated R²) | 0.8981 | Good internal predictive ability of the model. | nih.govnih.gov |
| R²pred (External Validation R²) | 0.6915 | Good external predictive ability on a test set. | nih.govnih.gov |
Ligand-Based Virtual Screening Methodologies
Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified. mdpi.com The approach is based on the principle that structurally similar molecules are likely to have similar biological activities. Starting with a query molecule, such as a known active derivative of this compound, large chemical databases can be searched for compounds with similar features. mdpi.com
Methodologies include 2D similarity searching, which uses molecular fingerprints to encode structural features, and 3D shape-based screening, which compares the 3D shape and chemical properties of molecules. nih.govtechscience.com A study aimed at developing a new LBVS approach introduced a scoring function (HWZ score) that demonstrated improved performance in identifying active compounds from decoys, achieving an average hit rate of 46.3% in the top 1% of screened compounds across 40 targets. nih.gov
Receptor-Based Docking and Scoring for Predicted Binding Modes
When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, receptor-based virtual screening, or molecular docking, can be employed. nih.gov This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction using a scoring function. nih.govunirioja.es Docking is widely used for hit identification and lead optimization. nih.govnih.gov
The process involves preparing the 3D structures of the receptor and the ligands (e.g., derivatives of this compound). A search algorithm then explores various possible conformations of the ligand within the receptor's binding site. nih.gov These poses are then evaluated by a scoring function, which calculates a score representing the predicted binding affinity. nih.gov Docking can be performed at different levels of precision, from high-throughput virtual screening (HTVS) of millions of compounds to more accurate standard precision (SP) and extra precision (XP) modes for a smaller set of promising molecules. fortunejournals.com
For example, in a study on antimalarial azetidine derivatives, newly designed compounds were docked into the active site of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) enzyme to predict their binding energies and interaction patterns. nih.govnih.gov Similarly, novel benzophenone-fused azetidinone derivatives were evaluated through docking against a bacterial transpeptidase to predict their antimicrobial potential. mdpi.com
Table 3: Hypothetical Docking Results for this compound Derivatives against a Protein Kinase
| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|
| Derivative A | -9.5 | Hydrogen bond with hinge region residue (Glu91) |
| Derivative B | -8.2 | Pi-stacking with catalytic spine residue (Phe165) |
| Derivative C | -7.1 | Hydrogen bond with DFG motif residue (Asp181) |
Pharmacophore Modeling and Computational Lead Optimization Strategies
A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the features of the receptor's binding site (receptor-based). fortunejournals.comresearchgate.net
These models serve as 3D queries for virtual screening, rapidly filtering large databases to find molecules that match the required spatial arrangement of features. nih.govresearchgate.net This approach is highly effective for identifying structurally diverse compounds that retain the necessary interactions for biological activity. fortunejournals.com Once a hit, such as a derivative of this compound, is identified, pharmacophore modeling can guide its optimization. By understanding the key interactions, chemists can modify the lead compound to better match the pharmacophore model, thereby improving its potency and selectivity for the target. researchgate.net
Mechanistic Studies of Chemical Transformations Involving 1 Azetidin 3 Yl Ethanone
Kinetic Investigations of Derivatization Reactions and Reaction Rate Determination
Kinetic studies are instrumental in elucidating the step-by-step mechanism of a reaction and quantifying its rate. For derivatization reactions involving 1-(Azetidin-3-yl)ethanone, such as N-alkylation or N-acylation, kinetic investigations help in determining the reaction order, rate constants, and the influence of various parameters on the reaction speed.
A common derivatization is the nucleophilic substitution on the azetidine (B1206935) nitrogen. For instance, the reaction of an electrophilic azetidine intermediate, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with a nucleophile like piperidine (B6355638) in acetonitrile (B52724) at elevated temperatures proceeds to give high yields of the corresponding N-substituted product. The rate of such reactions is typically dependent on the concentration of both the azetidine substrate and the nucleophile, often following second-order kinetics.
The Hammett plot, derived from studying the reaction of para-substituted imines, can provide insights into the electronic effects of substituents on the reaction rate. For example, a study on the coupling reaction of acetophenone (B1666503) and 4-methoxybenzylamine (B45378) showed a rapid formation of the corresponding imine, which then slowly converted to the alkylation product. marquette.edu Such analyses are crucial for optimizing reaction conditions and understanding the electronic demands of the transition state.
Table 1: Hypothetical Kinetic Data for the N-Alkylation of this compound with an Alkyl Halide
| Experiment | [this compound] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
This table is illustrative and does not represent actual experimental data.
Elucidation of Catalytic Cycles and Intermediates in Azetidine Transformations
Catalytic processes are at the heart of modern organic synthesis, and understanding the catalytic cycle is key to developing efficient and selective transformations. numberanalytics.com For reactions involving this compound, catalysts can play various roles, from activating the substrate to controlling stereoselectivity.
A catalytic cycle typically involves the binding of the substrate to the catalyst, a series of transformations leading to the product, and finally, regeneration of the catalyst. numberanalytics.com Intermediates and transition states formed during this cycle are crucial in determining the reaction pathway. numberanalytics.com For example, in metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates is a key step. nih.gov The identification of these transient species can be achieved through techniques like ESI-MS analysis and EPR spectroscopy. nih.gov
In the context of azetidine chemistry, catalytic cycles can involve the formation of enamines or iminium ions as key intermediates. beilstein-journals.org For instance, in a photoredox-catalyzed α-functionalization of a ketone, the reaction can proceed through the formation of an enamine intermediate from the ketone and an amine catalyst. beilstein-journals.org This intermediate then participates in the catalytic cycle to yield the functionalized product. beilstein-journals.org
Solvation Effects and Reaction Selectivity Studies
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Solvation effects arise from the interaction of solvent molecules with the reactants, intermediates, and transition states.
In reactions involving charged or polar species, polar solvents can stabilize these species, thereby influencing the reaction outcome. For instance, in nucleophilic substitution reactions, a polar protic solvent can solvate both the nucleophile and the leaving group, affecting the reaction rate. The choice of solvent is also critical in controlling regioselectivity and stereoselectivity.
A study on the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a precursor for a neuroprotective compound, highlighted the importance of the reaction medium. The use of a Tween-20/natural deep eutectic solvent system significantly enhanced the biocatalytic efficiency by improving the solubility and mass transfer of the hydrophobic substrate. nih.gov This demonstrates how engineering the solvent environment can overcome limitations in a reaction. nih.gov
The use of co-solvents can also influence reaction outcomes. Hexamethylphosphoramide (HMPA), a dipolar aprotic solvent, is known to enhance the rates of various organometallic reactions by complexing with cations and disrupting aggregate formation. liverpool.ac.uk Amine N-oxides, which have a similar charge distribution to phosphine (B1218219) oxides, have been investigated as potential replacements for the mutagenic HMPA. liverpool.ac.uk
Stereochemical Course and Diastereoselectivity of Reactions
Many biologically active molecules are chiral, and their activity often depends on their specific stereochemistry. Therefore, controlling the stereochemical outcome of reactions is of paramount importance in medicinal chemistry. Reactions involving this compound can generate new stereocenters, and understanding the factors that govern the stereochemical course is crucial for the synthesis of enantiomerically pure compounds.
The diastereoselectivity of a reaction refers to the preferential formation of one diastereomer over another. This can be influenced by various factors, including the steric and electronic properties of the reactants, the catalyst, and the reaction conditions. For example, in the addition of a nucleophile to the carbonyl group of this compound, the approach of the nucleophile can be directed by the existing stereochemistry of the azetidine ring, leading to the formation of a specific diastereomer.
Studies on the cyclization of β-aminonitriles to form azetidin-2-imines have shown that the stereochemistry of the starting material directly dictates the configuration of the cyclic product. bas.bgbas.bg Starting from configurationally pure anti-isomers of β-aminonitriles leads to the formation of trans-azetidin-2-imines. bas.bg Similarly, the asymmetric synthesis of β-lactams from chiral N-tert-butanesulfinyl imines often proceeds with high diastereoselectivity, which can be rationalized by proposing a specific transition state model. beilstein-journals.org
Table 2: Diastereoselectivity in the Reduction of a Substituted this compound Derivative
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | 70:30 |
| LiAlH₄ | THF | -78 | 95:5 |
| L-Selectride® | THF | -78 | 5:95 |
This table is illustrative and does not represent actual experimental data.
Photochemical and Electrochemical Reaction Mechanisms
Photochemistry and electrochemistry offer alternative methods for promoting chemical reactions, often under mild conditions and with unique selectivity. These methods involve the use of light or electricity, respectively, to generate highly reactive intermediates such as radicals or radical ions.
Photochemical reactions are initiated by the absorption of light by a molecule, which promotes it to an excited state. This excited state can then undergo various transformations, including bond cleavage, isomerization, or electron transfer. For example, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations through the generation of radical intermediates. beilstein-journals.org Proton-coupled electron transfer (PCET) is a key mechanism in many photochemical and electrochemical processes, allowing for the formal addition or removal of a hydrogen atom from a substrate. nih.gov
Electrochemical methods involve the use of an electric current to drive oxidation or reduction reactions. These reactions can be used to generate radical intermediates for carbon-carbon bond formation. whiterose.ac.uk For instance, the electrochemical reduction of iminium ions can form nucleophilic α-amino radicals that can then add to alkenes. whiterose.ac.uk The selectivity of such reactions can often be controlled by tuning the electrochemical potential and other reaction parameters.
While specific photochemical or electrochemical studies on this compound are not widely reported in the provided search results, the general principles of these techniques are applicable to this compound. The carbonyl group and the azetidine nitrogen could potentially participate in photochemical or electrochemical transformations, leading to novel reaction pathways and the synthesis of new derivatives.
Advanced Characterization and Analytical Methodologies for 1 Azetidin 3 Yl Ethanone and Its Complex Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis forms the cornerstone of molecular characterization. For a molecule like 1-(Azetidin-3-yl)ethanone, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provides a complete picture of its covalent structure, elemental composition, and solid-state conformation.
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional (2D) techniques are essential for assembling the complete molecular framework of this compound.
¹H and ¹³C NMR: A standard ¹H NMR spectrum of this compound hydrochloride in D₂O reveals a singlet for the acetyl methyl protons and multiplets for the azetidine (B1206935) ring protons. The ¹³C NMR spectrum confirms the presence of five distinct carbon atoms: one carbonyl carbon, one methyl carbon, and three carbons corresponding to the azetidine ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display a crucial cross-peak between the methine proton at the C3 position and the methylene (B1212753) protons at the C2 and C4 positions, confirming the connectivity within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of ¹³C signals by correlating them to their known ¹H counterparts. For instance, the proton signal for the acetyl-CH₃ would correlate directly to the methyl carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing connectivity across multiple bonds (typically 2-3 bonds), which pieces together the different fragments of the molecule. For this compound, key HMBC correlations would include:
A correlation from the acetyl methyl protons (¹H) to the carbonyl carbon (¹³C) and the C3 carbon of the azetidine ring.
A correlation from the C3 methine proton (¹H) to the carbonyl carbon (¹³C) and the C2/C4 carbons of the ring. These correlations definitively prove that the acetyl group is attached to the C3 position of the azetidine ring.
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| -C(O)CH₃ | ~2.29 | Singlet (s) | ~27.5 | C=O, Azetidine C3 |
| Azetidine C3-H | ~3.51 | Multiplet (m) | ~54.8 | C=O, -C(O)C H₃, Azetidine C2/C4 |
| Azetidine C2/C4-H₂ | ~4.25 | Multiplet (m) | ~49.7 | Azetidine C3, Azetidine C4/C2 |
| -C=O | - | - | ~208.1 | - |
Mass spectrometry provides precise mass-to-charge ratio (m/z) data, which is used to confirm the elemental composition and elucidate structural features through controlled fragmentation.
Accurate Mass Determination: Using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the exact mass of the protonated molecule, [M+H]⁺, can be determined. For this compound (C₅H₉NO), the calculated exact mass of the [M+H]⁺ ion is 100.0813 Da. Experimental measurement of a mass that matches this value to within a few parts per million (ppm) provides high confidence in the elemental formula.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the parent ion ([M+H]⁺, m/z 100.08) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. A plausible fragmentation pathway for this compound would involve:
Cleavage of the bond between the azetidine ring and the acetyl group, resulting in a prominent fragment corresponding to the protonated azetidine ring or the acetyl cation.
Ring-opening of the strained azetidine moiety, followed by loss of small neutral molecules like ethene (C₂H₄).
| Ion Species | Formula | Calculated m/z | Description / Origin |
|---|---|---|---|
| [M+H]⁺ | C₅H₁₀NO⁺ | 100.0813 | Protonated parent molecule |
| [M+Na]⁺ | C₅H₉NNaO⁺ | 122.0633 | Sodium adduct of parent molecule |
| [M-C₂H₃O]⁺ | C₃H₆N⁺ | 56.0500 | Fragment from loss of neutral ketene (B1206846) (CH₂=C=O) |
| [C₂H₅O]⁺ | C₂H₅O⁺ | 45.0340 | Fragment corresponding to the protonated acetyl group |
X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. While obtaining suitable single crystals of the parent this compound free base may be challenging if it is a liquid or low-melting solid, its crystalline salts (e.g., hydrochloride, tartrate) or complex derivatives are often ideal candidates for this analysis.
The technique yields precise data on:
Bond Lengths and Angles: Confirming the geometry of the strained four-membered ring and the ketone substituent.
Conformation: Revealing the puckering of the azetidine ring and the orientation of the acetyl group relative to the ring.
Intermolecular Interactions: Identifying hydrogen bonding patterns (e.g., from the N-H donor to the carbonyl oxygen acceptor of an adjacent molecule) and other packing forces in the crystal lattice.
Absolute Stereochemistry: For chiral derivatives of this compound, X-ray crystallography is the gold standard for assigning the absolute configuration (R or S) at stereocenters, a task not possible with NMR or MS alone.
Chromatographic Methods for Purification, Separation, and Enantiomeric Purity Assessment
Chromatography is indispensable for isolating this compound from reaction mixtures and for assessing its purity, including the separation of stereoisomers in its chiral derivatives.
While this compound itself is achiral, it is a common building block for synthesizing chiral molecules where substituents are added to the azetidine ring. Chiral HPLC is the primary analytical method for separating the enantiomers of these derivatives and determining the enantiomeric excess (ee).
The separation is achieved using a chiral stationary phase (CSP), typically based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support. The principle relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. A typical analysis would involve dissolving the chiral derivative in a mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and monitoring the elution profile with a UV detector, as the ketone chromophore provides strong absorbance.
| Parameter | Value / Condition |
|---|---|
| Column | Chiralcel OD-H (Amylose derivative) |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound may be analyzed directly, its secondary amine functionality can lead to poor peak shape (tailing) on standard GC columns due to interactions with the stationary phase.
To overcome this, a derivatization step is often employed. The secondary amine is converted into a less polar, more volatile group. A common method is acylation with an agent like Trifluoroacetic Anhydride (B1165640) (TFAA), which converts the N-H group to an N-C(O)CF₃ group. The resulting product, 1-(1-(trifluoroacetyl)azetidin-3-yl)ethanone, is highly suitable for GC-MS analysis. This method allows for:
Purity Assessment: Sharp, symmetrical peaks enable the accurate quantification of the main component.
Impurity Identification: Separation of closely related impurities, which can then be identified by their unique mass spectra.
Trace Analysis: High sensitivity for detecting the compound at low concentrations.
The mass spectrometer acts as a highly specific detector, providing a mass spectrum for each eluting peak, which serves as a molecular fingerprint for confirmation.
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis of this compound and its derivatives, in situ spectroscopic techniques are powerful tools for optimizing reaction conditions and ensuring the desired product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as a primary technique for in situ reaction monitoring. iastate.edu By acquiring a series of NMR spectra over the course of a reaction, researchers can track the disappearance of starting materials and the appearance of products and intermediates. iastate.edurptu.de For instance, in the synthesis of spirocyclic azetidine oxindoles, ¹H NMR spectroscopy was used to determine reaction yields by referencing an internal standard, 1,3,5-trimethoxybenzene. nih.gov This approach allows for quantitative analysis of the reaction mixture at various time points without the need for sample workup, which could alter the chemical composition. rptu.denih.gov The main requirements for successful in situ NMR monitoring are achieving sufficient signal-to-noise for the peaks of interest in a short time and ensuring the reaction is not too fast to capture the initial time points. iastate.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy is another valuable tool for in situ analysis, particularly for tracking changes in functional groups. nih.gov By employing a mid-infrared FT-IR probe, the progress of reactions involving azetidine derivatives can be monitored by observing the characteristic stretching vibrations of specific bonds. nih.gov For example, in the lithiation of an oxazolinylazetidine, in situ FT-IR monitoring allowed for the detection of a transient pre-lithiation complex and the subsequent formation of the lithiated intermediate. nih.gov The disappearance of the C=N stretching vibration of the starting material and the appearance of new signals corresponding to the lithiated species provided real-time data on the reaction's progress. nih.gov
The detection of reaction intermediates is crucial for understanding reaction mechanisms and identifying potential side reactions. Both NMR and FT-IR spectroscopy are capable of identifying these transient species. In the aforementioned lithiation study, the in situ FT-IR analysis, supported by Density Functional Theory (DFT) calculations, provided evidence for a configurationally labile lithiated intermediate. nih.gov Similarly, in situ NMR can reveal the presence of intermediates through the appearance and subsequent disappearance of unique signals in the spectrum, offering a more complete picture of the reaction pathway. rptu.de
| Spectroscopic Technique | Information Obtained | Key Advantages | Example Application |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Quantitative analysis of reactants, products, and intermediates. iastate.edunih.gov Reaction kinetics and mechanism. rptu.de | Provides detailed structural information. scholaris.ca Non-invasive and allows for quantitative measurements with an internal standard. nih.gov | Monitoring the enantioselective cyclization for the synthesis of spirocyclic azetidine oxindoles. nih.gov |
| Fourier-Transform Infrared (FT-IR) | Real-time tracking of functional group transformations. nih.gov Detection of transient intermediates. nih.gov | High sensitivity to changes in bond vibrations. nih.gov Can be used in a wide range of reaction conditions. | Observing the formation of lithiated intermediates in the functionalization of azetidines. nih.gov |
Development of Robust Analytical Methods for Quality Control and Purity Assessment of Synthesized Products
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of non-volatile and thermally labile compounds like many azetidine derivatives. ijpsonline.com Reversed-phase HPLC, often with a C18 column, is a common choice for separating the target compound from impurities. researchgate.netresearchgate.net The development of an HPLC method involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water with buffers), flow rate, and detector wavelength to achieve adequate separation and sensitivity. globalresearchonline.netresearchgate.net For instance, a method for analyzing ezetimibe (B1671841), a 2-azetidinone derivative, utilized a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH to ensure good resolution. researchgate.net Method validation according to regulatory guidelines (e.g., ICH) is essential and includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ijpsonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile derivatives or impurities. While direct analysis of some polar azetidine derivatives might be challenging, derivatization can be employed to increase volatility. GC-MS provides excellent separation and definitive identification of components based on their mass spectra. semanticscholar.org
Hyphenated techniques , which couple a separation technique with a spectroscopic detector, are particularly valuable for impurity profiling. ijpsonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, combining the separation power of HPLC with the mass identification capabilities of MS. semanticscholar.org This allows for the detection and tentative identification of unknown impurities, even at trace levels. ijpsonline.com For complex mixtures, tandem mass spectrometry (MS/MS) can provide further structural information, aiding in the definitive identification of impurities. semanticscholar.org
The characterization of the final product and any isolated impurities often involves a combination of analytical techniques. Besides chromatography, spectroscopic methods such as NMR , IR , and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds. tandfonline.commdpi.com
| Analytical Technique | Primary Use | Key Considerations | Example Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of the main compound and impurities. ijpsonline.com | Method development (column, mobile phase, detector). globalresearchonline.net Validation for linearity, precision, accuracy, etc. ijpsonline.com | Assay of ezetimibe in pharmaceutical dosage forms. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and by-products. | Derivatization may be required for polar compounds. Library matching for identification. | Analysis of volatile organic compounds in chemical synthesis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity profiling and identification. ijpsonline.com | Choice of ionization source. Can be used to analyze a wide range of compounds. | Characterization of drug metabolites and degradation products. ethz.ch |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the final product. tandfonline.com | ¹H, ¹³C, and other nuclei experiments provide comprehensive structural data. | Confirmation of the structure of newly synthesized azetidinone derivatives. mdpi.com |
| Infrared (IR) Spectroscopy | Confirmation of functional groups present in the molecule. tandfonline.com | Provides a "fingerprint" of the molecule. | Verification of the synthesis of 2-oxo-azetidine derivatives. tandfonline.com |
Applications of 1 Azetidin 3 Yl Ethanone As a Versatile Synthetic Intermediate and Chemical Scaffold
Role in the Total Synthesis of Complex Natural Products and Their Analogues
The azetidine (B1206935) motif is present in a number of natural products, making azetidine derivatives valuable building blocks for their synthesis. nih.govnih.gov While 1-(Azetidin-3-yl)ethanone is a versatile precursor for creating more complex substituted azetidines, its direct application as a key intermediate in the published total synthesis of complex natural products is not extensively documented. nih.govresearchgate.netorganic-chemistry.org However, its utility lies in its potential as a starting material for analogues of natural products. The secondary amine and the ketone provide two distinct points for chemical modification, allowing for the construction of a variety of 3-substituted azetidine cores that can be incorporated into larger, more complex molecular architectures. For instance, the ketone can be transformed into other functional groups or used as a handle to build new ring systems, while the nitrogen can be functionalized to complete the core structure of a target molecule or its analogue.
Utility in the Construction of Advanced Functional Materials and Polymers (Exploratory Research)
In the field of materials science, there is growing interest in functional polymers incorporating unique heterocyclic scaffolds. Azetidinium-functionalized polymers, for example, have been synthesized and explored for various applications. researchgate.netresearchgate.net The polymerization of azetidine derivatives can occur via cationic ring-opening polymerization, leveraging the ring strain of the four-membered heterocycle.
This compound serves as a promising, though still largely exploratory, monomer for the creation of novel functional polymers. The acetyl group at the 3-position offers a key site for pre- or post-polymerization modification. For example, the ketone could be converted into a variety of other functional groups (e.g., hydroxyl, amino, or a polymerizable olefin) to tailor the properties of the resulting polymer, such as solubility, thermal stability, or chemical reactivity. mdpi.comrsc.org Alternatively, polymers could be synthesized using the azetidine's secondary amine, leaving the ketone as a pendant group that can be subsequently functionalized, allowing for applications such as polymer-supported catalysis or affinity chromatography.
Application as a Core Fragment in Fragment-Based Drug Discovery Methodologies
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. The azetidine scaffold is of particular interest in FBDD because it provides a rigid, three-dimensional structure that can help to explore chemical space more effectively than traditional flat, aromatic fragments. nih.gov
The design of effective fragment libraries is crucial for the success of FBDD campaigns. A key principle in modern library design is the inclusion of sp³-rich, three-dimensional scaffolds to move beyond the "flatland" of aromatic compounds. This compound is an excellent candidate for inclusion in such libraries. Its properties align well with the widely accepted "Rule of Three," a set of guidelines for desirable fragment characteristics.
| Property | Value | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | 99.13 g/mol | < 300 g/mol |
| cLogP | -0.7 to -0.9 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (N and C=O) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
The rigid azetidine ring pre-organizes the substituents in a defined three-dimensional orientation, which can reduce the entropic penalty upon binding to a target protein. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ketone oxygen) in a constrained geometry provides specific interaction points to probe the surface of a biological target.
Once a fragment like this compound is identified as a binder, it can be elaborated into a more potent lead compound through strategies such as fragment growing or linking. nih.gov The structure of this compound offers two clear, orthogonal vectors for such modifications:
The Secondary Amine (N-H): This site is ideal for "growing" the fragment by adding substituents that can interact with adjacent pockets on the protein target. Standard N-acylation, N-alkylation, or reductive amination reactions can be employed to explore the structure-activity relationship (SAR) in a defined direction.
The Acetyl Group: The ketone provides a versatile handle for modification. It can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or conversion to an oxime to introduce new functionality. It can also be a key component in a "linking" strategy, where it is connected via a suitable linker to another fragment that binds in a nearby pocket.
These two distinct modification sites allow for a systematic and rational exploration of the chemical space around the initial fragment hit to optimize binding affinity and selectivity.
Use in Chemical Biology as Probes and Tool Compounds for Target Identification (without discussing biological effects)
Chemical probes are essential tools in chemical biology for identifying the protein targets of bioactive small molecules and interrogating their function in a cellular context. An effective chemical probe typically contains a recognition element, a reactive group for covalent modification of the target, and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) for visualization or enrichment. mdpi.com
While the direct use of this compound as a chemical probe is not widely reported, its scaffold is well-suited for the synthesis of such tools. nih.govnih.govrsc.orgnsf.gov The secondary amine provides a straightforward attachment point for a linker connected to a reporter tag. The acetyl group, or a derivative thereof, could be modified to incorporate a reactive "warhead" capable of forming a covalent bond with a nearby nucleophilic residue on a target protein. For example, the ketone could be converted to an α-haloketone or a Michael acceptor. The rigid azetidine core would serve to present the reactive group and the reporter tag in a well-defined spatial orientation, potentially increasing the efficiency and selectivity of target labeling.
Contribution to Scaffold Hopping and Bioisosteric Replacement Strategies in Molecular Design
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to modify known active compounds to improve their properties (e.g., potency, selectivity, or pharmacokinetics) or to generate novel intellectual property. baranlab.orgcambridgemedchemconsulting.com A bioisostere is a chemical group that can replace another group without significantly changing the molecule's biological activity.
The 3-substituted azetidine core of this compound is an attractive scaffold for such strategies. It can be considered a bioisosteric replacement for more common five- and six-membered rings, such as pyrrolidine (B122466) and piperidine (B6355638). nih.govresearchgate.netnih.gov
Advantages of Azetidine as a Bioisostere:
Novel Chemical Space: Replacing a common ring system with an azetidine can lead to novel compounds with new patent positions.
Improved Physicochemical Properties: The azetidine ring is generally more polar and less lipophilic than larger carbocyclic or heterocyclic rings, which can lead to improved aqueous solubility and other favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Three-Dimensionality: The puckered, rigid nature of the azetidine ring offers a distinct three-dimensional arrangement of substituents compared to more flexible or planar rings, potentially leading to improved binding affinity or selectivity.
For example, a medicinal chemist might replace a 4-acetylpiperidine moiety in a known inhibitor with a 3-acetylazetidine group to assess if this change improves the compound's profile. The use of this compound and its derivatives thus provides a valuable tool for scaffold hopping and lead optimization campaigns. jmchemsci.com
Enabling Component for Chemoinformatic and Data-Driven Chemical Studies
In the landscape of modern drug discovery, chemoinformatics and data-driven methodologies are indispensable for navigating the vastness of chemical space and accelerating the identification of promising new therapeutic agents. Small, structurally unique molecules are the foundational elements of these studies, providing the raw data for computational models that predict molecular properties, biological activity, and pharmacokinetic profiles. This compound emerges as a significant enabling component in this domain due to the distinct characteristics of its azetidine core.
The value of the this compound scaffold in computational chemistry is rooted in its departure from the flat, aromatic structures that have historically dominated screening libraries. There is a growing recognition that molecules with greater three-dimensionality lead to improved pharmacological outcomes. Saturated heterocyclic systems, such as azetidine, are central to this shift. The strained, four-membered ring of this compound imparts conformational rigidity, which is a highly desirable trait in drug design. nih.gov This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov
Data-driven approaches rely on the analysis of large compound collections to build predictive models. The inclusion of fragments like this compound enriches these collections with novel structural motifs and favorable physicochemical properties. nih.gov Its key features—a hydrogen bond acceptor (ketone), a hydrogen bond donor (the secondary amine), and a well-defined three-dimensional shape—can be encoded into molecular descriptors used for virtual screening and quantitative structure-activity relationship (QSAR) modeling. Computational tools can leverage these descriptors to rapidly screen virtual libraries containing the azetidine motif against models of disease targets, prioritizing molecules for synthesis and biological testing. chemeo.com
A critical parameter in chemoinformatic analysis is the fraction of sp3-hybridized carbons (Fsp3), which quantifies the three-dimensionality of a molecule. Higher Fsp3 character is often correlated with improved clinical success due to better solubility, enhanced metabolic stability, and novel intellectual property opportunities. This compound serves as an exemplary high-Fsp3 fragment when compared to traditional aromatic bioisosteres. This distinction is crucial for building diverse and "drug-like" compound libraries tailored for specific targets, such as those in the central nervous system (CNS), where stringent physicochemical properties are required for blood-brain barrier penetration. nih.gov
The following table provides a comparative analysis of calculated physicochemical properties for this compound and related heterocyclic fragments. This type of data is fundamental to chemoinformatic studies for selecting and optimizing fragments in drug discovery campaigns.
| Property | This compound | 1-(Pyrrolidin-3-yl)ethanone nih.gov | 1-(Piperidin-3-yl)ethanone nih.gov | 1-(pyridin-4-yl)ethanone |
|---|---|---|---|---|
| Molecular Formula | C5H9NO | C6H11NO | C7H13NO | C7H7NO |
| Molecular Weight | 99.13 g/mol | 113.16 g/mol | 127.18 g/mol | 121.14 g/mol |
| XLogP3 | -0.8 | -0.4 | 0.1 | 0.4 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.1 Ų | 29.1 Ų | 30.0 Ų |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Fraction of sp3 Carbons (Fsp3) | 0.80 | 0.83 | 0.86 | 0.14 |
| Rotatable Bond Count | 1 | 1 | 1 | 1 |
As illustrated by the data, the saturated heterocycles possess significantly higher Fsp3 character compared to their aromatic pyridyl analog, highlighting their utility in adding three-dimensional complexity to molecular designs. Furthermore, recent advancements have seen the development of computational models that can accurately predict reaction outcomes for the synthesis of complex azetidines, creating a powerful synergy between in silico design and practical laboratory synthesis. chemeo.com This integration allows researchers to computationally pre-screen not only for desired biological and physical properties but also for synthetic feasibility, making this compound and its derivatives prime candidates for efficient, data-driven drug discovery programs.
Future Perspectives and Emerging Research Directions for 1 Azetidin 3 Yl Ethanone
Development of Novel, Sustainable, and Scalable Synthetic Routes
The synthesis of azetidines has historically been challenging due to the inherent ring strain. ub.bw However, recent advancements are paving the way for more efficient, sustainable, and scalable production methods applicable to derivatives like 1-(Azetidin-3-yl)ethanone.
Future efforts are likely to focus on several key areas:
Photocatalysis and Light-Driven Synthesis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, are emerging as powerful tools for constructing azetidine (B1206935) rings from readily available precursors like oximes and alkenes. rsc.orgmit.edu These methods often proceed under mild conditions, offering a greener alternative to traditional synthetic protocols. chemrxiv.org A notable strategy involves the use of an Iridium(III) photocatalyst to activate 2-isoxazoline-3-carboxylates for [2+2] photocycloaddition with alkenes. rsc.org
Continuous Flow Chemistry: Flow technology offers significant advantages for handling reactive intermediates and improving the scalability and safety of chemical processes. acs.org The development of continuous flow methods for the synthesis and functionalization of azetidines, using common precursors like N-Boc-3-iodoazetidine, demonstrates a path toward more sustainable and industrially viable production. acs.org
Catalytic Regioselective Reactions: The use of catalysts to control the regioselectivity of ring-forming reactions is crucial. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a high-yield route to functionalized azetidines, tolerating a wide range of sensitive functional groups. frontiersin.org
Strain-Release Synthesis: Radical strain-release (RSR) strategies using highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) are being developed to access densely functionalized azetidines in a single step. chemrxiv.orgresearchgate.net
A comparison of traditional and emerging synthetic strategies is presented below.
| Synthetic Strategy | Description | Advantages | Key Precursors | Relevant Research |
| Classical Cyclization | Intramolecular nucleophilic substitution (SN2) of γ-amino halides or alcohols. | Well-established, direct. | γ-amino halides, sulfonic esters. | acs.org |
| β-Lactam Reduction | Reduction of readily available azetidin-2-ones (β-lactams) to the corresponding azetidines. | Access to a wide variety of precursors. | Azetidin-2-ones, reducing agents (e.g., LiAlH₄). | acs.org |
| Photocatalysis | Visible-light-driven [2+2] cycloaddition reactions. | Mild conditions, high functional group tolerance, sustainable. | Alkenes, Oximes (e.g., 2-isoxazoline-3-carboxylates). | rsc.orgmit.eduresearchgate.net |
| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than in a batch reactor. | Scalable, improved safety, better control over reaction parameters. | N-Boc-3-iodoazetidine. | acs.org |
| Radical Strain-Release | Double functionalization of highly strained azabicyclo[1.1.0]butanes (ABBs). | High efficiency, access to densely functionalized products. | Azabicyclo[1.1.0]butanes (ABBs), sulfonylimines. | chemrxiv.orgresearchgate.net |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The inherent ring strain of the azetidine moiety in this compound is not a liability but an asset that drives unique chemical transformations. rsc.org The reactivity of the azetidine ring lies between that of the highly reactive aziridine (B145994) and the more stable pyrrolidine (B122466), allowing for controlled bond cleavage under specific conditions. rsc.orgub.bw
Emerging research is focused on harnessing this strain-driven reactivity in several ways:
Ring-Opening Reactions: The selective cleavage of C-N or C-C bonds within the azetidine ring can provide access to valuable linear amino ketones and their derivatives. These reactions serve as key steps in the synthesis of more complex acyclic and heterocyclic compounds. ub.bw
Ring-Expansion Reactions: Azetidines can undergo ring expansion to form larger, more common heterocycles like pyrrolidines and piperidines. This transformation provides a powerful synthetic shortcut, turning a simple azetidine core into a more complex and often biologically relevant scaffold.
Divergent Functionalization: The ketone and the secondary amine of this compound offer two distinct points for chemical modification. Research is exploring the divergent functionalization of these sites to create a wide array of derivatives. The secondary amine can be alkylated, acylated, or used in cross-coupling reactions, while the ketone can undergo reactions such as aldol (B89426) condensations, reductive aminations, or conversions to other functional groups. ambeed.com
Radical Strain-Release (RSR) Chemistry: A frontier area involves using azetidines derived from azabicyclo[1.1.0]butanes (ABBs) in radical strain-release processes. This approach allows for the predictable formation of two new bonds in a single operation, unlocking uncharted radical reactivity and providing access to novel azetidine variants. chemrxiv.orgresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Molecular Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. rjptonline.org For a scaffold like this compound, these computational tools offer immense potential to accelerate research and development.
Key areas of integration include:
Retrosynthesis and Reaction Prediction: ML models, particularly transformer-based architectures like SynFormer, are being trained on vast reaction databases to predict synthetic routes for target molecules. rsc.orgnih.gov These tools can propose novel and efficient pathways to synthesize this compound and its derivatives, moving beyond human-devised, template-based approaches. rsc.org
Screening and Optimization: Computational models can prescreen vast numbers of potential reactants and catalysts to predict which combinations will successfully form azetidines, as demonstrated in a recent study combining computational modeling with photocatalysis. mit.edu This in silico screening saves significant time and resources compared to traditional trial-and-error experimentation.
Predicting Reaction Yields and Conditions: Beyond just predicting products, ML is being developed to forecast reaction yields under various conditions. rjptonline.org This allows chemists to computationally identify optimal parameters before setting foot in the lab.
De Novo Molecular Design: AI can be used to design novel molecules based on the this compound core. By learning the structure-activity relationships from existing data, algorithms can generate new virtual compounds with desired physicochemical or biological properties for synthesis and testing.
A recent study by researchers at MIT and the University of Michigan highlighted the power of this approach. They used computational models to accurately predict which alkene and oxime pairs would successfully react to form azetidines via photocatalysis, significantly expanding the known substrate scope for this reaction. mit.edu
Expanding Applications in Advanced Materials Science and Supramolecular Chemistry
While azetidines are well-known in medicinal chemistry, their potential in materials science is an emerging frontier. The unique structural and electronic properties of this compound make it an attractive building block for advanced materials.
Future research directions include:
Functional Polymers: The azetidine ring can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as poly(propylenimine) (PPI). rsc.orgacs.org These polymers have applications as CO₂ adsorbents, antimicrobial coatings, and for gene transfection. acs.orgrsc.orgosti.gov The ketone group in this compound could serve as a reactive handle to create functionalized polymers with tailored properties.
Supramolecular Assemblies: The nitrogen atom of the azetidine ring and the oxygen atom of the ketone can act as hydrogen bond acceptors and donors, or as coordination sites for metal ions. This makes this compound a candidate for designing complex supramolecular structures, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. researchgate.net Studies have shown that the parent azetidine molecule can form stable cocrystals and clathrate hydrates with water, highlighting its potential in crystal engineering. iucr.org
Chiral Templates: As a chiral molecule, enantiomerically pure forms of this compound derivatives can be used as templates or ligands in asymmetric catalysis, guiding the stereochemical outcome of chemical reactions. rsc.org
| Material Type | Potential Role of this compound | Emerging Application | Relevant Research |
| Functional Polymers | Monomer for ring-opening polymerization. | CO₂ capture, antimicrobial coatings, drug delivery. | rsc.orgacs.orgrsc.orgresearchgate.net |
| Supramolecular Complexes | Ligand for metal coordination. | Catalysis, gas storage, sensing. | researchgate.net |
| Crystal Engineering | Building block for cocrystals and hydrates. | New solid-state materials, controlled release systems. | iucr.org |
Design of Next-Generation Chemical Scaffolds and Architectures Based on Azetidine Cores
The rigid, three-dimensional nature of the azetidine ring makes it an ideal core for building next-generation chemical scaffolds that "escape flatland"—the predominance of planar, sp²-hybridized structures in current small-molecule libraries. nih.gov this compound is a prime starting point for creating structurally diverse and complex molecules.
Future research will likely focus on:
Spirocyclic Systems: The synthesis of spiro-azetidines, where the azetidine ring is connected to another ring via a single shared carbon atom, creates rigid, perpendicular structures. sciencedaily.com These scaffolds are valuable for drug design as they precisely position functional groups in three-dimensional space.
Fused and Bridged Architectures: The functional handles on the this compound core can be used to construct fused and bridged bicyclic systems. nih.govbham.ac.uk These complex ring systems are of high interest for developing probes and therapies for challenging biological targets, including those in the central nervous system (CNS). nih.govnih.gov
Diversity-Oriented Synthesis (DOS): Using this compound as a starting point, DOS strategies can rapidly generate libraries of structurally diverse and complex molecules. nih.gov These libraries are essential for exploring new chemical space and identifying hits in high-throughput screening campaigns, for example, in the search for new antimalarial agents. nih.gov
The synthesis of diverse scaffolds from a common azetidine precursor has been demonstrated, yielding fused, bridged, and spirocyclic ring systems with favorable properties for CNS drug discovery. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)ethanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach for synthesizing ethanone derivatives involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic or heterocyclic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For azetidine derivatives, nucleophilic substitution or ring-opening reactions may precede acylation. Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield. For example, anhydrous solvents and controlled temperatures (e.g., 0–5°C for sensitive intermediates) are critical to avoid side reactions like ring decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituents on the azetidine ring and ketone position. For example, methylene protons adjacent to the ketone in similar compounds resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns. Electron ionization (EI) MS can distinguish regioisomers via unique fragment ions .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) groups (~1700 cm⁻¹) and azetidine ring vibrations (~1250 cm⁻¹) validate structural motifs .
Q. What safety precautions are necessary given the limited toxicological data on this compound?
- Methodological Answer : While specific hazards for this compound are not fully documented, analogous ethanone derivatives recommend:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Storage in inert atmospheres (e.g., argon) to prevent degradation.
- Toxicity screening via Ames tests or in vitro cytotoxicity assays before large-scale use .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation for introducing the ethanone group to azetidine derivatives?
- Methodological Answer : Optimization strategies include:
- Catalyst Selection : Lewis acids like FeCl₃ or ZnCl₂ may reduce side reactions compared to AlCl₃ .
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity of the acylating agent.
- Substituent Compatibility : Electron-donating groups on azetidine improve reactivity, while bulky substituents may require microwave-assisted heating to accelerate kinetics .
Q. How do researchers resolve contradictions in NMR or mass spectrometry data when analyzing azetidine-containing ketones?
- Methodological Answer : Contradictions often arise from tautomerism or stereochemical ambiguity. For example:
- Dynamic NMR : Variable-temperature H NMR can detect ring puckering in azetidine derivatives, resolving overlapping signals .
- Isotopic Labeling : N-labeled azetidine aids in distinguishing NH protons from solvent peaks.
- Tandem MS/MS : Collision-induced dissociation (CID) clarifies fragmentation pathways, differentiating positional isomers .
Q. How can computational chemistry predict the reactivity of this compound in complex organic syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Reaction Pathways : Transition states for nucleophilic attacks on the ketone or azetidine ring.
- Electronic Effects : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic or nucleophilic reactivity .
- Solvent Interactions : COSMO-RS simulations predict solvation effects on reaction barriers .
Q. What are the methodological considerations for using this compound as a precursor in pharmaceutical intermediates?
- Methodological Answer : Key steps include:
- Functionalization : Converting the ketone to imines or hydrazones for bioactivity screening.
- Ring Modifications : Introducing fluorinated or chiral substituents via cross-coupling (e.g., Suzuki-Miyaura) to enhance metabolic stability .
- Biological Testing : In vitro assays (e.g., kinase inhibition) paired with structure-activity relationship (SAR) studies to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
